Cas no 2411230-24-3 (N-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)methyl-N-cyclohexylprop-2-enamide)

N-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)methyl-N-cyclohexylprop-2-enamide is a synthetic organic compound featuring a pyrazole core substituted with chloro and methyl groups, coupled with a cyclohexylprop-2-enamide moiety. This structure imparts unique reactivity and potential applications in agrochemical and pharmaceutical research. The chloro and dimethyl substitutions enhance stability and selectivity, while the cyclohexyl group contributes to lipophilicity, influencing bioavailability. The prop-2-enamide functionality offers a reactive site for further derivatization, making it a versatile intermediate. Its well-defined molecular architecture ensures consistency in synthetic pathways, supporting its use in targeted chemical synthesis and mechanistic studies. Suitable for controlled reactions, it demonstrates utility in specialized organic transformations.
N-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)methyl-N-cyclohexylprop-2-enamide structure
2411230-24-3 structure
Product Name:N-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)methyl-N-cyclohexylprop-2-enamide
CAS No:2411230-24-3
MF:C15H22ClN3O
MW:295.807682514191
CID:5357990
PubChem ID:154879446
Update Time:2025-10-29

N-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)methyl-N-cyclohexylprop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • Z4323310866
    • N-[(4-Chloro-2,5-dimethylpyrazol-3-yl)methyl]-N-cyclohexylprop-2-enamide
    • N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-cyclohexylprop-2-enamide
    • N-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)methyl-N-cyclohexylprop-2-enamide
    • Inchi: 1S/C15H22ClN3O/c1-4-14(20)19(12-8-6-5-7-9-12)10-13-15(16)11(2)17-18(13)3/h4,12H,1,5-10H2,2-3H3
    • InChI Key: PIUJROAZGYIKGU-UHFFFAOYSA-N
    • SMILES: ClC1C(C)=NN(C)C=1CN(C(C=C)=O)C1CCCCC1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 357
  • XLogP3: 3
  • Topological Polar Surface Area: 38.1

N-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)methyl-N-cyclohexylprop-2-enamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26588278-0.05g
N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-cyclohexylprop-2-enamide
2411230-24-3 95.0%
0.05g
$246.0 2025-03-20

N-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)methyl-N-cyclohexylprop-2-enamide Related Literature

Additional information on N-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)methyl-N-cyclohexylprop-2-enamide

Introduction to N-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)methyl-N-cyclohexylprop-2-enamide (CAS No. 2411230-24-3)

N-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)methyl-N-cyclohexylprop-2-enamide is a complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential biological activities. This compound, identified by the CAS number 2411230-24-3, belongs to a class of molecules that exhibit promising properties for further exploration in drug development.

The molecular structure of this compound features a 4-chloro-1,3-dimethyl-1H-pyrazol-5-yl moiety linked to a methyl-N-cyclohexylprop-2-enamide group. The presence of the pyrazole ring system is particularly noteworthy, as pyrazoles are well-known for their diverse biological activities and have been widely investigated for their roles in medicinal chemistry. The 4-chloro substitution on the pyrazole ring introduces a region of electrophilicity, which can be exploited for further functionalization and interaction with biological targets.

Recent advancements in the field of drug discovery have highlighted the importance of multi-target directed ligands (MTDLs), which are designed to interact with multiple biological targets simultaneously. The compound N-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)methyl-N-cyclohexylprop-2-enamide exhibits characteristics that make it a candidate for such an approach. Its ability to modulate multiple pathways could provide a strategic advantage in the development of novel therapeutic agents.

In particular, the pyrazole scaffold has been extensively studied for its potential applications in the treatment of various diseases, including inflammation, cancer, and infectious diseases. The chloro-substituted pyrazole moiety is known to enhance binding affinity and selectivity towards certain enzymes and receptors. This feature is particularly relevant in the context of developing drugs that target enzymes involved in signal transduction and metabolic pathways.

The N-cyclohexylprop-2-enamide group in the compound's structure contributes to its overall solubility and bioavailability, which are critical factors in drug development. This moiety can also influence the compound's pharmacokinetic properties, making it an attractive candidate for further optimization. The combination of these structural elements suggests that this compound may have applications in both therapeutic and research settings.

Current research in medicinal chemistry has focused on developing small molecules that can modulate protein-protein interactions (PPIs). The pyrazole-based compounds have shown promise in this area due to their ability to interact with hydrophobic pockets on protein surfaces. The 4-chloro substituent further enhances this capability by increasing the electrophilicity of the pyrazole ring, allowing for stronger interactions with biological targets.

One of the most exciting aspects of this compound is its potential as a lead molecule for drug development. The structural features described above make it a versatile scaffold that can be modified to target specific diseases or conditions. For instance, modifications to the cyclohexylprop-2-enamide group could be explored to enhance binding affinity or alter pharmacokinetic properties.

Additionally, computational studies have been instrumental in understanding the interactions between this compound and its potential biological targets. Molecular docking simulations have revealed that N-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)methyl-N-cyclohexylprop-2-enamide can bind effectively to several enzymes and receptors implicated in various diseases. These findings provide a strong rationale for further investigation into its potential therapeutic applications.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advances in synthetic methodologies have made it possible to produce complex molecules like this one with greater efficiency and precision. This has opened up new possibilities for exploring the biological activities of novel compounds.

In conclusion, N-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)methyl-N-cyclohexylprop-2-enamide (CAS No. 2411230-24) is a promising compound with significant potential in pharmaceutical research. Its unique structural features and demonstrated interactions with biological targets make it an attractive candidate for further development. As research continues to uncover new applications for this class of molecules, we can expect to see exciting advancements in drug discovery and development.

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